molecular formula C5H2Cl2FNO2S B13252696 2,6-Dichloropyridine-3-sulfonyl fluoride

2,6-Dichloropyridine-3-sulfonyl fluoride

Cat. No.: B13252696
M. Wt: 230.04 g/mol
InChI Key: VVZGLRMVCMWUJE-UHFFFAOYSA-N
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Description

2,6-Dichloropyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H2Cl2FNO2S It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloropyridine-3-sulfonyl fluoride typically involves the chlorination of pyridine derivatives followed by sulfonylation and fluorination. One common method involves the reaction of 2,6-dichloropyridine with sulfuryl fluoride (SO2F2) under controlled conditions to introduce the sulfonyl fluoride group .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonylation processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloropyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Oxidizing Agents: Agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Mechanism of Action

The mechanism of action of 2,6-Dichloropyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of chlorine, sulfonyl fluoride, and pyridine moieties.

Properties

Molecular Formula

C5H2Cl2FNO2S

Molecular Weight

230.04 g/mol

IUPAC Name

2,6-dichloropyridine-3-sulfonyl fluoride

InChI

InChI=1S/C5H2Cl2FNO2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H

InChI Key

VVZGLRMVCMWUJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1S(=O)(=O)F)Cl)Cl

Origin of Product

United States

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